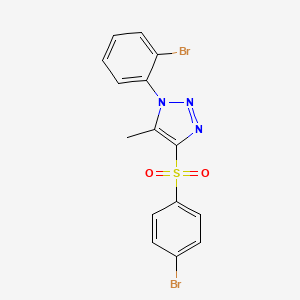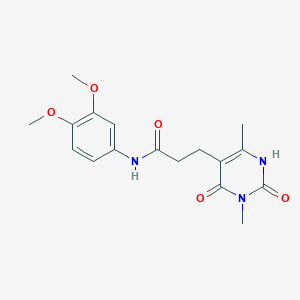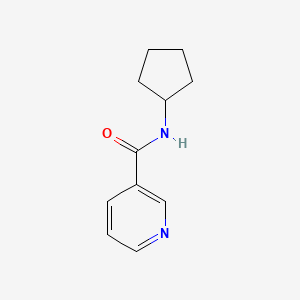
N-cyclopentylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylpyridine-3-carboxamide (CYPC) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CYPC belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In
Mécanisme D'action
N-cyclopentylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclopentylpyridine-3-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of mGluR5, leading to an increase in signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentylpyridine-3-carboxamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Fragile X syndrome and autism. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of addiction by reducing drug-seeking behavior and withdrawal symptoms. In addition, N-cyclopentylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may have potential therapeutic benefits in the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentylpyridine-3-carboxamide in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-cyclopentylpyridine-3-carboxamide is its relatively low potency compared to other mGluR5 PAMs, which may require higher concentrations of the compound to achieve the desired effect.
Orientations Futures
Future research on N-cyclopentylpyridine-3-carboxamide could focus on optimizing its potency and selectivity for mGluR5, as well as exploring its potential therapeutic benefits in the treatment of neurological disorders and addiction. Further studies could also investigate the biochemical and physiological effects of N-cyclopentylpyridine-3-carboxamide on other neurotransmitter systems and signaling pathways. Finally, the development of more efficient synthesis methods for N-cyclopentylpyridine-3-carboxamide could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-cyclopentylpyridine-3-carboxamide is a synthetic compound that has potential applications in various scientific research fields. Its selectivity for mGluR5 and ability to enhance synaptic plasticity make it an attractive candidate for the treatment of neurological disorders and addiction. Further research is needed to optimize its potency and selectivity and explore its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of N-cyclopentylpyridine-3-carboxamide involves the reaction of cyclopentylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-cyclopentylpyridine-3-carboxamide in its pure form.
Applications De Recherche Scientifique
N-cyclopentylpyridine-3-carboxamide has been shown to have potential applications in various scientific research fields. It has been studied extensively for its role in the treatment of neurological disorders such as Fragile X syndrome, autism, and addiction. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNNWJTVVPKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

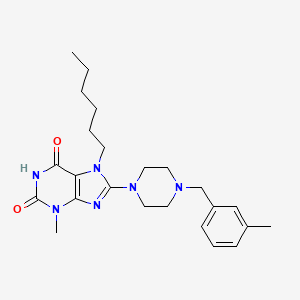
![Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2631898.png)
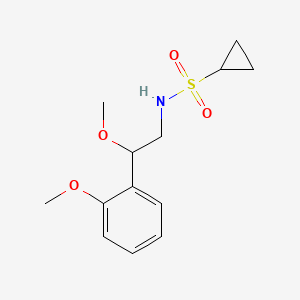
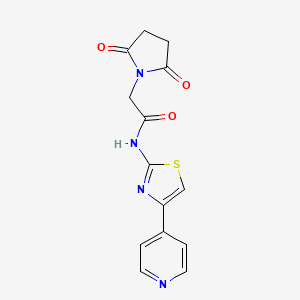
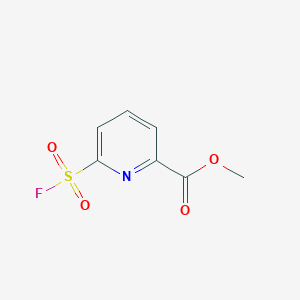
![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)
![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2631910.png)
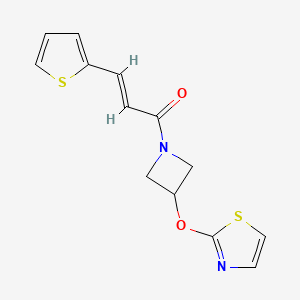
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)
![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
